

Tioxaprofen: A Technical Overview of its Dual-Action Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tioxaprofen*

Cat. No.: *B1213427*

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An In-depth Exploration of the History, Mechanisms, and Preclinical Evaluation of a Unique Anti-mycotic and Anti-inflammatory Agent.

This technical guide provides a comprehensive overview of the history, development, and dual mechanisms of action of **Tioxaprofen** (also known as EMD 26644). **Tioxaprofen** has been the subject of preclinical research for its potential as both an anti-mycotic and a non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated source of the available technical information on this compound.

Introduction and Historical Context

Tioxaprofen, with the chemical name 2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]propanoic acid, emerged as a compound of interest due to its unique dual-action profile. While a detailed public timeline of its development is not readily available, research indicates it was investigated under the code EMD 26644. The primary focus of its preclinical evaluation centered on two distinct therapeutic areas: mycology and inflammation.

The initial discovery and development efforts surrounding **Tioxaprofen** are not extensively documented in publicly accessible literature, suggesting that its progression may have been limited to early-stage, proprietary research.

Physicochemical Properties

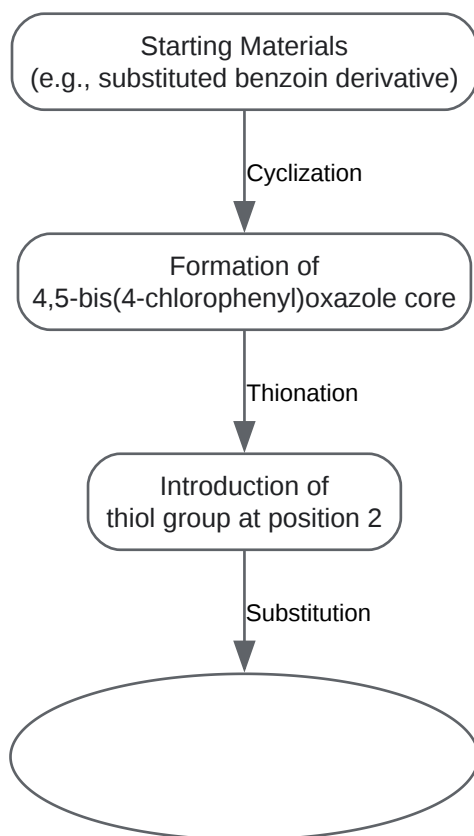
A summary of the key physicochemical properties of **Tioxaprofen** is presented below.

Property	Value	Source
IUPAC Name	2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]propanoic acid	PubChem
Synonyms	EMD 26644, Tioxaprofene, Tioxaprofeno	PubChem
CAS Number	40198-53-6	PubChem
Molecular Formula	C ₁₈ H ₁₃ Cl ₂ NO ₃ S	PubChem
Molecular Weight	394.27 g/mol	PubChem

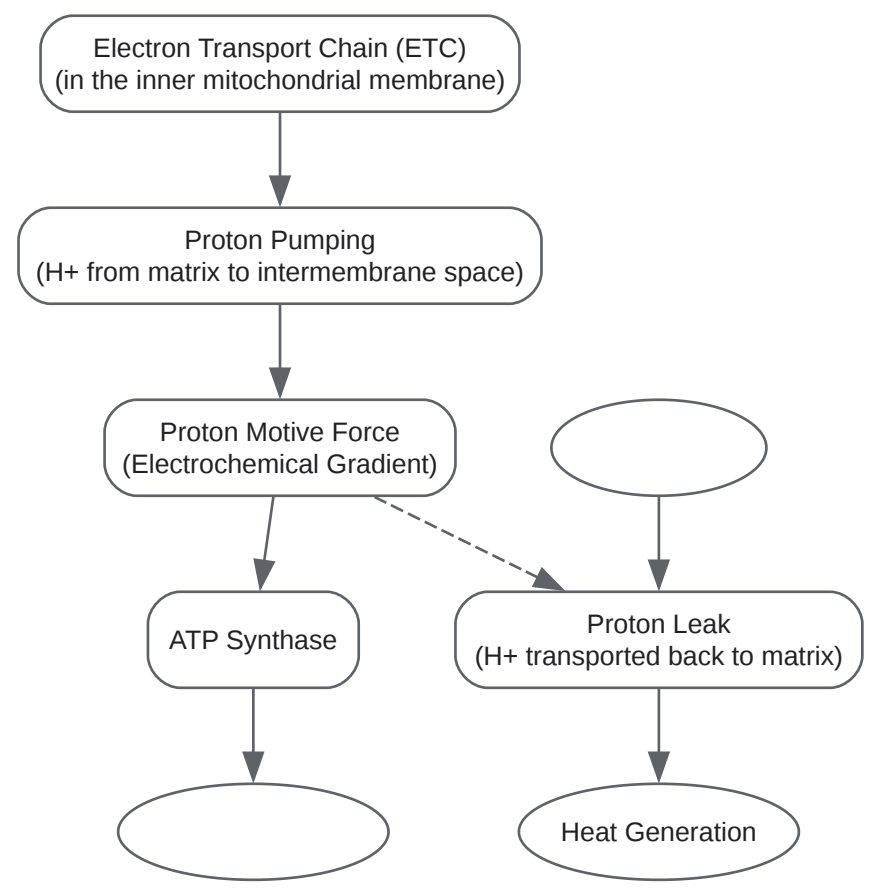
Synthesis

While a detailed, step-by-step synthesis protocol for **Tioxaprofen** is not available in the public domain, its chemical structure, 3-[4,5-bis-(4-chlorophenyl)-oxazolyl-(2)-thio]-propionic acid, suggests a multi-step synthesis involving the formation of the substituted oxazole ring followed by the attachment of the thiopropionic acid side chain. A generalized potential synthesis workflow is depicted below.

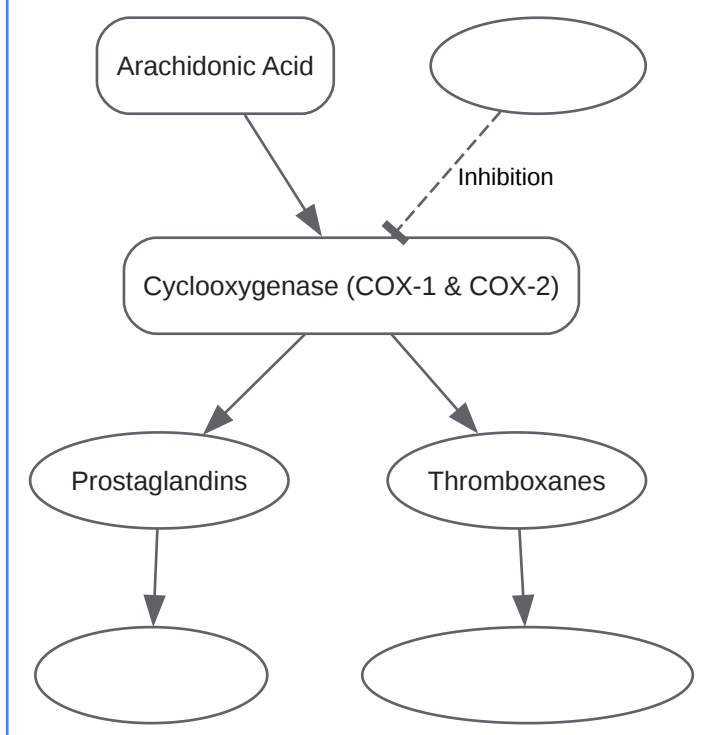
Postulated Synthesis Workflow for Tioxaprofen



Mechanism of Tioxaprofen as a Mitochondrial Uncoupler



Mechanism of Tioxaprofen as a COX Inhibitor



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com